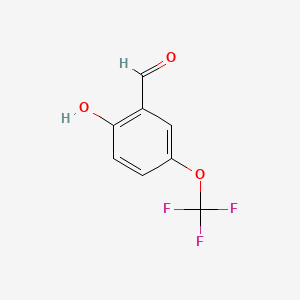

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUZBERVMUEJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361440 | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93249-62-8 | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Discovery of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a key building block in medicinal chemistry and materials science. While the specific historical discovery of this compound is not prominently documented in publicly available literature, its synthesis logically follows from established methodologies for the functionalization of phenols. This document details a robust synthetic protocol, presents relevant physicochemical data, and outlines the reaction pathway.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, characterization, and downstream applications of the compound.

| Property | Value | Reference |

| CAS Number | 93249-62-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₅F₃O₃ | [1] |

| Molecular Weight | 206.12 g/mol | [2][3] |

| Appearance | Low melting solid | [2] |

| Melting Point | 31-33 °C | |

| Boiling Point | 82 °C at 60 mmHg | [2] |

| SMILES | O=Cc1cc(OC(F)(F)F)ccc1O | [4] |

| InChI Key | WQUZBERVMUEJTD-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the ortho-formylation of 4-(trifluoromethoxy)phenol. The Casnati-Skattebøl reaction provides a highly regioselective and efficient method for this transformation.[6] This method utilizes paraformaldehyde as the formylating agent in the presence of magnesium dichloride and a tertiary amine base, such as triethylamine.[7][8] The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position of the hydroxyl group.[6]

Reaction Scheme

The overall synthetic transformation is depicted in the following scheme:

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the ortho-formylation of phenols.[7]

Materials:

-

4-(Trifluoromethoxy)phenol

-

Anhydrous Magnesium Dichloride (MgCl₂)

-

Paraformaldehyde

-

Anhydrous Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet is purged with an inert gas (argon or nitrogen).

-

Addition of Reagents: To the flask, add anhydrous magnesium dichloride and paraformaldehyde. Subsequently, add anhydrous tetrahydrofuran via syringe, followed by the dropwise addition of anhydrous triethylamine. The mixture is stirred for approximately 10 minutes.

-

Addition of Starting Material: 4-(Trifluoromethoxy)phenol is then added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 75°C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. Diethyl ether is added, and the organic phase is washed successively with 1 N HCl and water.

-

Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Stoichiometry and Yield

The following table provides a representative stoichiometry for the synthesis.

| Reagent | Molar Equivalent |

| 4-(Trifluoromethoxy)phenol | 1.0 |

| Anhydrous Magnesium Dichloride | 2.0 |

| Paraformaldehyde | 3.0 |

| Anhydrous Triethylamine | 2.0 |

Yields for ortho-formylation of phenols using this method are generally reported to be good to excellent, often in the range of 70-99%.[6] The specific yield for this compound would need to be determined empirically.

Logical Workflow of the Synthesis

The logical steps involved in the synthesis are outlined in the following diagram.

Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability, making it a valuable moiety in drug design. This aldehyde can be used in the preparation of various derivatives, including Schiff bases, which have applications in coordination chemistry and materials science. It is also noted as an intermediate in the biotransformation of certain pharmaceutical compounds.[1]

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound based on established and reliable ortho-formylation methodology. The provided experimental protocol and data tables offer a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While the specific historical discovery of this compound remains elusive in the reviewed literature, its synthesis is a clear application of modern organic chemistry principles.

References

- 1. 93249-62-8 | this compound [fluoromart.com]

- 2. Cas Landing [thermofisher.com]

- 3. This compound 99 93249-62-8 [sigmaaldrich.com]

- 4. 93249-62-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. This compound | CAS: 93249-62-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

An In-Depth Technical Guide to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. This compound, a substituted salicylaldehyde, is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. This document summarizes its known physical and chemical characteristics, outlines potential synthetic routes, and explores its utility in the preparation of more complex molecules with potential biological activity. All quantitative data is presented in structured tables, and relevant experimental workflows are visualized using diagrams.

Introduction

This compound, also known as 5-(trifluoromethoxy)salicylaldehyde, is an aromatic organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl group at the 2-position and a trifluoromethoxy group at the 5-position. The presence of the electron-withdrawing trifluoromethoxy group and the reactive aldehyde and hydroxyl functionalities make it a versatile intermediate for the synthesis of a wide range of derivatives. This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Chemical Structure |  | |

| CAS Number | 93249-62-8 | [1] |

| Molecular Formula | C₈H₅F₃O₃ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 31-33 °C (lit.) | [1] |

| Boiling Point | 82 °C at 60 mmHg (lit.) | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Form | Solid | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm), the phenolic hydroxyl proton (which may be broad and its chemical shift concentration-dependent), and three aromatic protons with distinct splitting patterns due to their positions on the substituted ring.

-

¹³C NMR: The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range). The aromatic carbons would appear in the 110-160 ppm region, with their chemical shifts influenced by the hydroxyl and trifluoromethoxy substituents. The carbon of the trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong carbonyl (C=O) stretching vibration for the aldehyde group around 1650-1700 cm⁻¹. A broad O-H stretching band for the phenolic hydroxyl group would be observed in the region of 3200-3600 cm⁻¹. Characteristic C-O and C-F stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (206.12 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and potentially the trifluoromethoxy group (OCF₃).

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on general organic chemistry principles and synthetic methods for similar salicylaldehydes, plausible synthetic routes can be proposed. The most common methods for the ortho-formylation of phenols are the Reimer-Tiemann and Duff reactions.

Proposed Synthetic Workflow

A potential synthetic route would involve the formylation of 4-(trifluoromethoxy)phenol. The following diagram illustrates a generalized workflow for such a transformation.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Considerations

-

Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in the presence of a strong base. For 4-(trifluoromethoxy)phenol, this would likely yield a mixture of ortho- and para-formylated products, from which the desired this compound would need to be separated.

-

Duff Reaction: This reaction uses hexamine as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid. It generally favors ortho-formylation of phenols.

-

Purification: Purification of the crude product would likely involve standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis. Its aldehyde and hydroxyl groups are key reactive sites for a variety of chemical transformations.

Key Reactions

-

Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). This is a common strategy for introducing the salicylaldehyde moiety into larger molecules.

-

Williamson Ether Synthesis: The phenolic hydroxyl group can be alkylated or arylated under basic conditions.

-

Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form substituted styrenes.

-

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a precursor for the synthesis of various derivatives with potential biological activities. For instance, it has been used to prepare:

-

2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol[1]

-

(E)-2-((3-fluorophenylimino)methyl)-4-(trifluoromethoxy)phenol[1]

-

2-[(E)-(naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol[1]

The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.

The following diagram illustrates the logical relationship of using this compound as a building block in drug discovery.

Caption: Role as a building block in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1].

Hazard and Precautionary Codes:

| Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Table 2: GHS Hazard and Precautionary Statements [1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a reactive salicylaldehyde core and a trifluoromethoxy substituent makes it an attractive starting material for the synthesis of a wide array of complex molecules. While detailed experimental protocols and comprehensive spectroscopic data are not yet widely published, this guide provides a foundational understanding of its properties and potential applications, thereby serving as a useful resource for researchers and developers in the chemical and pharmaceutical industries. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted.

References

A Technical Guide to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (CAS 93249-62-8) for Researchers and Drug Development Professionals

Introduction

2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, also known as 5-(Trifluoromethoxy)salicylaldehyde, is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis.[1] Its chemical structure, featuring hydroxyl, aldehyde, and trifluoromethoxy functional groups, makes it a versatile intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2]

The presence of the trifluoromethoxy (–OCF3) group is of particular interest in drug development. This moiety is known to enhance critical pharmacological properties such as lipophilicity and metabolic stability, which can improve a drug candidate's membrane permeability and in vivo half-life.[3] For instance, the –OCF3 group in the approved drug Riluzole aids its passage across the blood-brain barrier and provides resistance to enzymatic degradation.[3] This guide provides a comprehensive technical overview of this compound, summarizing its properties, synthesis, applications, and safety protocols for professionals in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It typically presents as a white to light yellow, low-melting solid.[4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₅F₃O₃ | [4] |

| Molecular Weight | 206.12 g/mol | [4] |

| Appearance | White to light yellow low melting solid | [4] |

| Melting Point | 30-34 °C | [4] |

| Boiling Point | 82 °C @ 60 mmHg | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Purity | ≥98.5% (HPLC) / 99% (assay) |[4] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 93249-62-8 | [4][5] |

| Synonym | 5-(Trifluoromethoxy)salicylaldehyde | |

| InChI Key | WQUZBERVMUEJTD-UHFFFAOYSA-N | [4] |

| SMILES | Oc1ccc(OC(F)(F)F)cc1C=O |

| MDL Number | MFCD00075249 | |

Spectroscopic and Analytical Data

Analytical tests confirm the identity and purity of the compound, with typical specifications listed below.

Table 3: Analytical Specifications

| Analysis Method | Specification | Source(s) |

|---|---|---|

| Infrared (IR) Spectrum | Conforms to structure | [4] |

| ¹H-NMR | Consistent with structure | [4] |

| HPLC | ≥98.5 % |[4] |

Note: While datasheets confirm that spectroscopic data are consistent with the known structure, specific peak assignments (ppm for NMR, cm⁻¹ for IR) are not detailed in the available public literature. Researchers should perform their own characterization to confirm structural integrity.

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for this compound is not widely documented, a plausible route involves the formylation of 4-(trifluoromethoxy)phenol. Methods like the Reimer-Tiemann reaction, which is used to synthesize the analogous 2-hydroxy-5-methoxybenzaldehyde, are applicable.[6] The following is a representative, generalized protocol based on such established methods.

Experimental Protocol: Formylation of 4-(trifluoromethoxy)phenol

-

Preparation: In a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, dissolve 4-(trifluoromethoxy)phenol in a suitable solvent (e.g., ethanol/water mixture).

-

Reagent Addition: Add a strong base, such as sodium hydroxide, to the solution to form the corresponding phenoxide.

-

Formylation: While maintaining a controlled temperature (typically 60-70 °C), add chloroform (CHCl₃) dropwise to the stirring mixture. The reaction is highly exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Stir the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and carefully acidify with a dilute acid (e.g., HCl) to neutralize the excess base and protonate the product.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield this compound.

A primary application of this aldehyde is its reaction with primary amines to form Schiff bases (or imines).[1] These compounds are widely investigated in medicinal chemistry for their biological activities.[7]

Experimental Protocol: General Synthesis of a Schiff Base

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Amine Addition: Add 1 equivalent of the desired primary amine to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. The formation of the product can often be observed by a color change or the precipitation of a solid.

-

Isolation: If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried. If the product remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The resulting Schiff base can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Applications in Drug Discovery and Development

This compound is a valuable intermediate for synthesizing novel compounds for drug discovery.[2] Its utility is underscored by its application in preparing various imine derivatives with potential biological activities.[1]

Furthermore, the core structure is relevant to metabolic pathways of existing drugs. The substance P receptor antagonist CP-122,721, for example, is metabolized in humans to 5-trifluoromethoxy salicylic acid. This metabolite is the carboxylic acid analog of this compound, highlighting the potential for this aldehyde to be involved in or mimic metabolic processes via oxidation.

Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

Table 4: GHS Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

|---|---|---|---|

| Hazard Statements | H315 | Causes skin irritation | [8] |

| H319 | Causes serious eye irritation | [8] | |

| H335 | May cause respiratory irritation | [8] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [8] |

| P280 | Wear protective gloves/eye protection/face protection | [9] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [10] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |[10] |

Table 5: Handling and Storage Recommendations

| Aspect | Recommendation | Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Safety glasses/eyeshields, chemical-resistant gloves, N95-type dust mask | [9] |

| Engineering Controls | Use only in a well-ventilated area, preferably in a fume hood | [8] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Keep away from heat and ignition sources. Storing under an inert atmosphere (e.g., nitrogen) is recommended | [9][10] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention | [10] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists |[10] |

Conclusion

This compound (CAS 93249-62-8) is a chemical intermediate of significant value to researchers in organic synthesis and drug development. Its unique combination of reactive functional groups and the presence of the pharmacologically advantageous trifluoromethoxy moiety make it an attractive starting material for the creation of novel therapeutic agents and other high-value chemicals. Proper handling and an understanding of its reactivity are key to leveraging its full potential in a research and development setting.

References

- 1. 93249-62-8 | this compound [fluoromart.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 93249-62-8 | CAS DataBase [chemicalbook.com]

- 6. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. kasturiaromatics.com [kasturiaromatics.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Spectroscopic Guide to 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (CAS No: 93249-62-8).[1] The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. Visualizations are included to clarify analytical workflows and the principles of structural elucidation.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₈H₅F₃O₃[2]

-

Molecular Weight: 206.12 g/mol [1]

-

Structure:

Image Source: PubChem CID 1268058

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds.

¹H NMR Spectroscopy Data

The proton NMR spectrum is crucial for identifying the hydrogen environments in the molecule. The aldehyde proton is expected to be significantly deshielded, appearing far downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H | N/A |

| Phenolic Hydroxyl (-OH) | 10.5 - 11.5 | Broad Singlet (br s) | 1H | N/A |

| Aromatic H (ortho to -CHO) | ~7.6 | Doublet (d) | 1H | ~2-3 Hz |

| Aromatic H (meta to -CHO) | ~7.3 | Doublet of Doublets (dd) | 1H | ~9 Hz, ~2-3 Hz |

| Aromatic H (para to -CHO) | ~7.1 | Doublet (d) | 1H | ~9 Hz |

Note: The phenolic -OH shift is highly dependent on concentration and solvent. Intramolecular hydrogen bonding with the aldehyde carbonyl is expected to shift it significantly downfield.

¹³C NMR Spectroscopy Data

Carbon NMR provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing at a very high chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Features |

| Aldehyde Carbonyl (C=O) | 190 - 195 | Highly deshielded.[3] |

| C-OH (Phenolic) | 158 - 162 | |

| C-OCF₃ | 145 - 150 | |

| C-CHO | 120 - 125 | |

| Aromatic C-H | 115 - 135 | Multiple distinct signals. |

| Trifluoromethoxy (-OCF₃) | 118 - 122 | Quartet (q) due to ¹J(C-F) coupling. |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Phenolic) | 3100 - 3300 | Broad | Broadness due to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aldehyde C-H Stretch | 2720 - 2820 | Medium, Sharp | Often appears as a pair of peaks (Fermi doublet).[4] |

| C=O Stretch (Aldehyde) | 1650 - 1670 | Strong, Sharp | Lower frequency due to conjugation and intramolecular H-bonding.[5] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are characteristic of the aromatic ring.[4] |

| C-F Stretch | 1100 - 1250 | Strong | Characteristic of fluorinated compounds. |

| C-O Stretch | 1000 - 1300 | Strong | Multiple bands from phenolic and ether linkages. |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Predicted Ion | Notes |

| 206 | [M]⁺• | Molecular ion peak corresponding to C₈H₅F₃O₃⁺•.[1] |

| 205 | [M-H]⁺ | Loss of the acidic phenolic proton or the aldehydic proton.[6] |

| 177 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for aldehydes.[6] |

| 77 | [C₆H₅]⁺ | Phenyl cation, though less likely due to substitution. |

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh 5-10 mg of this compound.[7] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[8] Transfer the resulting solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which results in sharp, symmetrical peaks.[7]

-

Data Acquisition (¹H NMR): Set appropriate acquisition parameters, including a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7] Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.[7]

-

Data Acquisition (¹³C NMR): Use a wider spectral width and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).[7] Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak at 0.00 ppm.[7] For ¹H NMR, integrate the peaks to determine the relative proton counts and analyze splitting patterns to determine coupling constants.[7]

IR Spectroscopy Protocol

-

Sample Preparation (Solid): For solid samples, the KBr pellet method or the Nujol mull technique is common.[9]

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to create a paste.[9] Spread the mull thinly between two infrared-transparent salt plates (e.g., NaCl or KBr).[9]

-

-

Data Acquisition: Place the sample holder in the path of the IR beam in an FTIR spectrometer. Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol) first. Then, run the analysis on the sample. The instrument software will automatically subtract the background spectrum.

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups in the molecule.[10]

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

-

Data Acquisition: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[6] The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

Data Analysis: The resulting mass spectrum plots ion abundance against the m/z ratio. Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The most intense peak is known as the base peak.[6]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.

References

- 1. 2-羟基-5-(三氟甲氧基)苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

Early Synthetic Approaches to Trifluoromethoxy-Substituted Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (OCF₃) group into aromatic systems has been a cornerstone of modern medicinal and agricultural chemistry. This electron-withdrawing substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the foundational studies on trifluoromethoxy-substituted benzaldehydes, providing a detailed overview of early synthetic methodologies, quantitative data, and experimental protocols.

Synthetic Pathways and Methodologies

Early investigations into the synthesis of trifluoromethoxy-substituted benzaldehydes primarily revolved around the introduction of the trifluoromethoxy group onto a pre-existing benzene ring, followed by formylation or modification of an existing functional group to an aldehyde. A key challenge in these early studies was the controlled and efficient introduction of the OCF₃ moiety.

One of the pioneering approaches involved a multi-step sequence starting from the corresponding anisole derivative. This method, detailed in early patent literature, typically involved the chlorination of the methoxy group, followed by a halogen exchange reaction to introduce fluorine.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of trifluoromethoxy-substituted benzaldehydes based on early methods.

Experimental Protocols

Detailed experimental procedures from early studies are often found within patent literature. The following protocols are representative of the methods employed for the synthesis of key intermediates and the final benzaldehyde derivatives.

Protocol 1: Preparation of Aryl Trichloromethyl Ethers from Anisoles

This procedure outlines the conversion of a substituted anisole to the corresponding aryl trichloromethyl ether, a crucial intermediate for subsequent fluorination.

-

Starting Material: A substituted anisole is placed in a reaction vessel equipped with a stirrer, a reflux condenser, and a gas inlet.

-

Solvent: The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride.

-

Chlorination: Gaseous chlorine is bubbled through the solution while being irradiated with UV light. Alternatively, sulfuryl chloride can be used as the chlorinating agent.

-

Monitoring: The reaction progress is monitored by the increase in weight of the reaction mixture or by gas chromatography.

-

Work-up: Upon completion, the solvent and any excess chlorinating agent are removed under reduced pressure to yield the crude aryl trichloromethyl ether.

Protocol 2: Fluorination of Aryl Trichloromethyl Ethers

This protocol describes the conversion of the trichloromethyl ether to the desired trifluoromethyl ether using a halogen exchange reaction.

-

Reactants: The crude aryl trichloromethyl ether is charged into a suitable reactor, often made of a material resistant to hydrofluoric acid, such as nickel or stainless steel.

-

Fluorinating Agent: Anhydrous hydrogen fluoride (HF) or a mixture of antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) is added.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 150 °C. The pressure is maintained to keep the hydrogen fluoride in the liquid phase.

-

Work-up: After the reaction is complete, the excess fluorinating agent is carefully vented or neutralized. The reaction mixture is then poured onto ice and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting crude aryl trifluoromethyl ether is then purified by fractional distillation.

Protocol 3: Formylation of Aryl Trifluoromethyl Ethers

The final step involves the introduction of the aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for this transformation.

-

Vilsmeier Reagent Preparation: In a cooled, stirred reaction vessel, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF).

-

Reaction with Aryl Trifluoromethyl Ether: The aryl trifluoromethyl ether is then added to the freshly prepared Vilsmeier reagent.

-

Heating: The reaction mixture is heated, typically for several hours, to facilitate the electrophilic substitution.

-

Hydrolysis: The reaction is quenched by pouring it onto crushed ice, followed by the addition of a base (e.g., sodium hydroxide or sodium acetate) to hydrolyze the intermediate iminium salt.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final trifluoromethoxy-substituted benzaldehyde is then purified by distillation or recrystallization.

Quantitative Data from Early Studies

The following tables summarize the physical and spectroscopic data for various trifluoromethoxy-substituted benzaldehydes as reported in early literature and modern databases.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Refractive Index (n20/D) | Density (g/mL at 25 °C) |

| 2-(Trifluoromethoxy)benzaldehyde | 94651-33-9 | C₈H₅F₃O₂ | 190.12 | 77 / 20 | 1.454 | 1.332 |

| 3-(Trifluoromethoxy)benzaldehyde | 52771-21-8 | C₈H₅F₃O₂ | 190.12 | - | - | - |

| 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | C₈H₅F₃O₂ | 190.12 | - | - | - |

Note: Data for some isomers from very early studies is sparse and has been supplemented with data from established chemical suppliers and databases.[1][2][3]

Spectroscopic Data

Spectroscopic characterization was crucial for confirming the structure of these novel compounds.

| Compound | Spectroscopic Data |

| 2-(Trifluoromethoxy)benzaldehyde | Linear Formula: F₃COC₆H₄CHO[3]SMILES: O=Cc1ccccc1OC(F)(F)F[3]InChI Key: CPHXLFKIUVVIOQ-UHFFFAOYSA-N[3] |

| 3-(Trifluoromethoxy)benzaldehyde | MS (GC): Available[2]SMILES: C(OC1=CC(=CC=C1)C=O)(F)(F)F[2] |

| 4-(Trifluoromethoxy)benzaldehyde | MS (Electron Ionization): Available[1]IUPAC Standard InChI: InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H[1] |

Biological Activity and Applications

Even in early research, the potential biological significance of fluorine-containing organic molecules was recognized. The trifluoromethoxy group, in particular, was investigated for its ability to modulate the biological activity of parent compounds. Benzaldehyde derivatives themselves are known to possess a range of biological activities, including antimicrobial and antifungal properties.[4][5] The introduction of a trifluoromethoxy group was explored as a strategy to enhance these effects and to improve the pharmacokinetic profile of potential drug candidates. The electron-withdrawing nature of the OCF₃ group can influence the reactivity of the aldehyde, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[6][7] For instance, trifluoromethyl-substituted benzimidazoles, synthesized from related precursors, have shown significant antiparasitic activity.[8]

Conclusion

The early studies on trifluoromethoxy-substituted benzaldehydes laid the groundwork for the widespread use of the trifluoromethoxy group in modern chemistry. The synthetic routes, though often requiring harsh conditions, established the fundamental principles for the introduction of this unique functional group. The data gathered from these initial investigations provided the first insights into the physical and chemical properties of these compounds, paving the way for their application in the development of new pharmaceuticals, agrochemicals, and advanced materials. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field, offering a historical perspective on the origins of this important class of molecules.

References

- 1. Benzaldehyde, 4-(trifluoromethoxy)- [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-(Trifluormethoxy)benzaldehyd 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this guide combines known physical and chemical properties with theoretical spectroscopic analysis based on its structure and data from analogous compounds. It also outlines a detailed experimental protocol for its synthesis via the Reimer-Tiemann reaction. This document is intended to serve as a valuable resource for researchers working with this and related fluorinated benzaldehyde derivatives.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. The presence of the trifluoromethoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting building block for the synthesis of novel compounds.[1] Accurate structural characterization is paramount for its use in further research and development. This guide details the expected analytical data for its complete structural confirmation.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₃ | [2] |

| Molecular Weight | 206.12 g/mol | |

| CAS Number | 93249-62-8 | |

| Appearance | Solid | |

| Melting Point | 31-33 °C | |

| Boiling Point | 82 °C at 60 mmHg | |

| SMILES | O=Cc1cc(OC(F)(F)F)ccc1O | [2] |

| InChI | InChI=1S/C8H5F3O3/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-4,13H | [2] |

Synthesis

A plausible and commonly employed method for the synthesis of 2-hydroxybenzaldehydes from phenols is the Reimer-Tiemann reaction.[3][4][5][6] This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution.

Proposed Synthetic Pathway

The synthesis of this compound would start from 4-(trifluoromethoxy)phenol.

References

- 1. 93249-62-8 | this compound [fluoromart.com]

- 2. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

electronic effects of the trifluoromethoxy group on the benzaldehyde ring

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethoxy Group on the Benzaldehyde Ring

The trifluoromethoxy (-OCF3) group has emerged as a critical substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, often described as a "super-halogen" or "pseudo-halogen," allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][2] This guide provides a comprehensive analysis of the electronic effects of the trifluoromethoxy group when appended to a benzaldehyde ring, offering insights into its influence on reactivity, spectroscopic properties, and synthetic utility.

Fundamental Electronic Effects of the Trifluoromethoxy Group

The electronic character of the trifluoromethoxy group is a nuanced interplay of strong inductive withdrawal and moderate resonance donation.

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms results in a powerful inductive electron withdrawal through the sigma bonds. This effect is slightly less pronounced than that of a trifluoromethyl (-CF3) group but significantly stronger than that of a methoxy (-OCH3) group.[1][2]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, a resonance-donating effect. However, this π-donating capacity is substantially weaker than that of a methoxy group and even less than that of a fluorine atom.[1][2] This diminished resonance is attributed to the competing resonance between the oxygen lone pairs and the antibonding orbitals of the C-F bonds, often referred to as bonding/non-bonding resonance.[1][2]

Overall, the strong inductive effect dominates, rendering the trifluoromethoxy group a net electron-withdrawing substituent that deactivates the aromatic ring. Despite this deactivation, the resonance donation, although weak, is sufficient to direct incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution.[1]

References

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial physicochemical properties.

Core Compound Properties

This compound is a substituted aromatic aldehyde with applications as an intermediate in organic synthesis.[1] Its chemical structure, incorporating a hydroxyl group, an aldehyde, and a trifluoromethoxy group, dictates its reactivity and physical characteristics.

| Property | Value | Reference |

| Molecular Formula | C8H5F3O3 | [2][3] |

| Molecular Weight | 206.12 g/mol | [2] |

| CAS Number | 93249-62-8 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 31-33 °C (lit.) | [2] |

| Boiling Point | 82 °C at 60 mmHg (lit.) | [2] |

| InChI Key | WQUZBERVMUEJTD-UHFFFAOYSA-N | [2] |

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented. However, qualitative descriptions indicate that it is slightly soluble in acetonitrile and chloroform. For a comprehensive understanding of its solubility, the following experimental protocol is recommended.

Experimental Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, acetonitrile)

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the samples to pellet the excess undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is often suitable for aromatic aldehydes.

-

The mobile phase could consist of a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

-

Detection can be performed at a wavelength corresponding to the maximum absorbance of the compound.

-

Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Predicted and Observed Solubility Data

The following table can be used to summarize experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Phosphate Buffer (pH 7.4) | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Acetonitrile | 25 |

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Aldehydes are known to be susceptible to oxidation. The trifluoromethoxy group may influence its electronic properties and, consequently, its stability. The following sections detail protocols for assessing its stability under various stress conditions.

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is crucial for separating the intact compound from its degradation products.

Forced Degradation Studies:

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.

-

Acid and Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature and elevated temperatures (e.g., 60 °C).

-

Monitor the degradation over time by HPLC.

-

-

Oxidative Degradation:

-

Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Analyze samples at various time points by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80 °C).

-

Analyze for degradation products at set intervals.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples by HPLC.

-

HPLC Method for Stability Testing:

-

Column: A reversed-phase C18 column is generally suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate degradation products from the parent compound.

-

Detector: A photodiode array (PDA) detector is recommended to identify the emergence of new peaks and to assess peak purity.

Summary of Stability Data

The following table should be used to document the outcomes of the stability studies.

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Degradation Products (if identified) |

| Acid Hydrolysis | 0.1 N HCl | ||||

| Base Hydrolysis | 0.1 N NaOH | ||||

| Oxidation | 3% H₂O₂ | ||||

| Thermal (Solid) | N/A | ||||

| Thermal (Solution) | N/A | ||||

| Photolytic | UV/Visible Light |

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for solubility and stability assessment.

Conclusion

This technical guide provides a framework for understanding and determining the solubility and stability of this compound. While specific quantitative data is sparse in existing literature, the detailed experimental protocols and logical workflow presented herein empower researchers to generate the necessary data for their specific applications in drug development and chemical synthesis. Adherence to these methodologies will ensure the generation of robust and reliable data, contributing to a more comprehensive understanding of this compound's physicochemical properties.

References

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases, versatile intermediates in medicinal chemistry and material science, using 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde as a key starting material. The trifluoromethoxy group often enhances the lipophilicity and metabolic stability of molecules, making it a valuable substituent in drug design.

Synthesis of Schiff Bases via Condensation Reaction

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically carried out in an alcoholic solvent, often with reflux to drive the reaction to completion. The resulting Schiff bases can be isolated by crystallization upon cooling or slow evaporation of the solvent.

General Reaction Scheme:

Caption: General workflow for Schiff base synthesis.

Quantitative Data Summary for Schiff Base Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases derived from this compound.

| Product Name | Amine Reactant | Aldehyde (mmol) | Amine (mmol) | Solvent (Ethanol) | Reaction Time | Yield (%) | Reference |

| 2-[(E)-(Naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol | 2-Naphthylamine | 0.23 | 0.23 | 40 mL | 1 hour | 68 | [1] |

| 2-[(E)-2-Hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol | 2-Amino-4-methylphenol | 0.23 | 0.23 | 40 mL | 1 hour | 64 | [2] |

| (E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol | 4-Chloroaniline | 0.0485 | 0.0485 | 40 mL | 1 hour | 44 | [3] |

| 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol | 3-Iodo-4-methylaniline | 0.052 | 0.052 | 40 mL | 1 hour | 63 | [4] |

Experimental Protocols

The following are detailed protocols for the synthesis of the Schiff bases listed in the table above.

Protocol 1: Synthesis of 2-[(E)-(Naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol[1]

Materials:

-

This compound (0.045 g, 0.23 mmol)

-

2-Naphthylamine (0.033 g, 0.23 mmol)

-

Ethanol (40 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve this compound (0.045 g) in 20 mL of ethanol in a round-bottom flask.

-

In a separate beaker, dissolve 2-Naphthylamine (0.033 g) in 20 mL of ethanol.

-

Add the 2-Naphthylamine solution to the aldehyde solution in the round-bottom flask.

-

Fit the flask with a reflux condenser and place it in a heating mantle.

-

Stir the reaction mixture and heat to reflux for 1 hour.

-

After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

-

Crystals of the product will form upon slow evaporation of the solvent.

-

Isolate the crystals by filtration and wash with a small amount of cold ethanol.

-

Dry the crystals to obtain the final product (Yield: 68%).

Caption: Workflow for Protocol 1.

Protocol 2: Synthesis of 2-[(E)-2-Hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol[2]

Materials:

-

This compound (0.045 g, 0.23 mmol)

-

2-Amino-4-methylphenol (0.029 g, 0.23 mmol)

-

Ethanol (40 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Prepare a solution of this compound (0.045 g) in 20 mL of ethanol in a round-bottom flask.

-

Separately, prepare a solution of 2-Amino-4-methylphenol (0.029 g) in 20 mL of ethanol.

-

Combine the two solutions in the round-bottom flask.

-

Set up the apparatus for reflux and stir the mixture under reflux for 1 hour.

-

After the reflux period, allow the reaction mixture to cool.

-

Obtain crystals of the product by slow evaporation of the ethanol.

-

Collect the crystals by filtration, wash with cold ethanol, and dry. (Yield: 64%).

Protocol 3: Synthesis of (E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol[3]

Materials:

-

This compound (10 mg, 0.0485 mmol)

-

4-Chloroaniline (10 mg, 0.0485 mmol, assuming a typo in the original paper and using the molar mass of 4-chloroaniline)

-

Ethanol (40 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mg) in 20 mL of ethanol.

-

In a separate container, dissolve 4-chloroaniline (10 mg) in 20 mL of ethanol.

-

Add the 4-chloroaniline solution to the aldehyde solution.

-

Stir the resulting mixture under reflux for 1 hour.

-

After cooling, single crystals suitable for X-ray analysis can be obtained by slow evaporation of the ethanol solution.

-

Isolate the product by filtration. (Yield: 44%).

Protocol 4: Synthesis of 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol[4]

Materials:

-

This compound (0.0107 g, 0.052 mmol)

-

3-Iodo-4-methylaniline (0.0121 g, 0.052 mmol)

-

Ethanol (40 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Mix a solution of this compound (0.0107 g) in 20 mL of ethanol with a solution of 3-iodo-4-methylaniline (0.0121 g) in 20 mL of ethanol.

-

Reflux the resulting mixture with stirring for 1 hour.

-

Allow the solution to cool and evaporate slowly to obtain crystals of the product.

-

Isolate the crystals by filtration. (Yield: 63%).

Signaling Pathways and Logical Relationships

While the provided data focuses on synthetic protocols, Schiff bases are known to be implicated in various biological activities and can be designed to target specific signaling pathways. For instance, certain Schiff base derivatives have been investigated for their anticancer properties, which may involve the modulation of pathways such as apoptosis or cell cycle regulation. The logical relationship for developing such compounds is outlined below.

References

- 1. 2-[(E)-(Naphthalen-2-ylimino)methyl]-4-(trifluoromethoxy)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[(E)-2-Hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-2-[(4-Chlorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from substituted salicylaldehydes are a prominent class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The presence of the azomethine group (-C=N-) is crucial for their biological efficacy. The specific substituent on the salicylaldehyde ring can significantly influence the compound's therapeutic potential. This document provides detailed protocols for the synthesis of Schiff bases from 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde and outlines their potential applications in drug development, supported by quantitative data from analogous compounds.

Applications in Drug Discovery

Schiff bases are versatile compounds with a wide array of potential therapeutic applications. The trifluoromethoxy group is a lipophilic electron-withdrawing group that can enhance membrane permeability and metabolic stability, making it a valuable substituent in drug design.

Anticancer Activity

Schiff bases derived from substituted salicylaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action is often attributed to the induction of apoptosis through signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[6] Dysregulation of this pathway is a hallmark of many cancers. Certain Schiff bases have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4]

Quantitative Data: Anticancer Activity of Substituted Salicylaldehyde Schiff Bases

| Compound ID | Substituent on Salicylaldehyde | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5-H | K562 (Leukemia) | 11.95 ± 2.36 | [7] |

| 2 | 5-H | HEL (Leukemia) | 9.72 ± 2.56 | [7] |

| 3 | 5-Cl | A549 (Lung) | 16.59 | [8] |

| 4 | 5-Br | HeLa (Cervical) | 1.66 ± 0.48 | [8] |

| 5 | 5-NO2 | MCF-7 (Breast) | 29.63 ± 0.54 | [3] |

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Schiff bases have emerged as promising candidates with potent activity against a range of bacterial and fungal pathogens.[9][10][11] The imine group and the substituents on the aromatic rings play a critical role in their antimicrobial efficacy.

Quantitative Data: Antimicrobial Activity of Substituted Salicylaldehyde Schiff Bases

| Compound ID | Substituent on Salicylaldehyde | Microorganism | MIC (µg/mL) | Reference |

| SB1 | 5-H | P. aeruginosa | 50 | [9] |

| SB3 | 5-Br | E. coli | 50 | [9] |

| SB4 | 5-Cl | S. aureus | 3.4 | [10] |

| SB5 | 5-NO2 | B. subtilis | 45.2 | [10] |

| 2c | 5-Cl | S. aureus | 100-250 | [11] |

Experimental Protocols

The following protocols are based on established methods for the synthesis of Schiff bases from analogous 5-substituted salicylaldehydes and can be adapted for this compound.[12][13][14][15][16]

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted aniline, or aliphatic amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol with gentle warming and stirring.

-

In a separate beaker, dissolve 0.01 mol of the primary amine in 20 mL of absolute ethanol.

-

Add the amine solution dropwise to the aldehyde solution with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Attach a reflux condenser to the flask and reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12][13]

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated solid Schiff base is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

-

Dry the purified product in a desiccator over anhydrous CaCl2.

Characterization:

The synthesized Schiff bases should be characterized by standard analytical techniques to confirm their structure and purity, including:

-

Melting Point: To determine the purity of the compound.

-

FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically around 1600-1650 cm⁻¹) and the presence of other functional groups.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

Elemental Analysis (CHN): To confirm the empirical formula.

Visualizations

Experimental Workflow for Schiff Base Synthesis

Caption: Workflow for the synthesis and characterization of Schiff bases.

MAPK Signaling Pathway in Apoptosis Induced by Schiff Bases

Caption: Simplified MAPK signaling pathway leading to apoptosis.

References

- 1. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. recentscientific.com [recentscientific.com]

- 16. jetir.org [jetir.org]

Application Notes and Protocols: Medicinal Chemistry Applications of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential medicinal chemistry applications of Schiff base derivatives of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde. This document includes potential therapeutic applications, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant workflows and signaling pathways.

Introduction

This compound is a versatile synthetic building block in medicinal chemistry. The presence of the trifluoromethoxy (-OCF3) group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Condensation of this compound with various primary amines yields Schiff bases, a class of compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document outlines the potential applications of these derivatives and provides protocols to guide their synthesis and biological evaluation.

Application Notes

Schiff base derivatives of this compound are promising candidates for investigation in several therapeutic areas. While specific biological data for these exact derivatives is limited in the current literature, the known activities of structurally similar Schiff bases provide a strong rationale for their exploration.

Anticancer Applications

Schiff bases derived from substituted salicylaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6] The imine group (-C=N-) is a key pharmacophore that can interact with biological targets. The trifluoromethoxy group on the salicylaldehyde ring can further enhance this activity.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many Schiff bases exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[5]

-

Enzyme Inhibition: These compounds can act as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as heat shock protein 90 (Hsp90).[7]

-

Signaling Pathway Modulation: Derivatives of benzaldehyde have been shown to suppress major signaling pathways activated in cancer cells, such as the MAPK pathway.[8]

Table 1: Cytotoxic Activity of Structurally Related Schiff Base Derivatives

| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |

| 8S3 | Schiff base of 2-hydroxybenzaldehyde | A549, HCT-116, Huh-7, MCF-7 | Varies by cell line (potent) | [5] |

| Compound 13 | 2,4-dihydroxy benzaldehyde derivative | PC3 | 4.85 | [7] |

| Compound 4o | 6-hydroxy-benzo[d][2][5]oxathiol-2-one Schiff base | SKMEL-19 | < 5 | [6] |

Note: The data in this table is for structurally related compounds and is intended to provide a reference for the potential activity of this compound derivatives.

Antimicrobial Applications

Schiff bases are well-documented for their antibacterial and antifungal activities.[2][9][10] The azomethine linkage is crucial for this activity, and the overall lipophilicity of the molecule, which can be enhanced by the trifluoromethoxy group, plays a vital role in its ability to penetrate microbial cell membranes.

Potential Mechanisms of Action:

-

Inhibition of Cell Wall Synthesis: Schiff bases can interfere with the synthesis of the bacterial cell wall.

-

Disruption of Cell Membrane: The lipophilic nature of these compounds can lead to the disruption of the microbial cell membrane integrity.

-

Inhibition of Essential Enzymes: They can inhibit enzymes that are vital for microbial survival.

Table 2: Antimicrobial Activity of Structurally Related Schiff Base Derivatives

| Compound ID | Description | Microorganism | MIC (µg/mL) | Reference |

| PC1 | Schiff base of benzaldehyde | E. coli | 62.5 | [2] |

| PC1 | Schiff base of benzaldehyde | S. aureus | 62.5 | [2] |

| Compound 3c | Diaminodipropylamine derivative | Candida | 24 | [11] |

Note: The data in this table is for structurally related compounds and is intended to provide a reference for the potential activity of this compound derivatives.

Experimental Protocols

Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and a primary amine.

dot

Caption: General workflow for the synthesis of Schiff base derivatives.

Materials:

-

This compound

-

Appropriate primary amine (e.g., 2-naphthylamine)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

-

In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol.

-

Add the amine solution to the stirred solution of the benzaldehyde derivative.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the in vitro cytotoxicity of the synthesized Schiff base derivatives against a cancer cell line.

Materials:

-

Synthesized Schiff base derivatives

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-